2-(4-Hydroxyphenyl)acetimidamide

Description

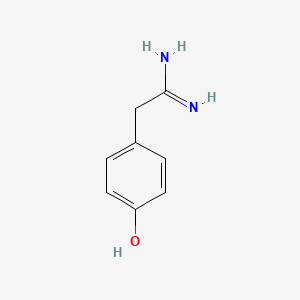

Structure

3D Structure

Properties

IUPAC Name |

2-(4-hydroxyphenyl)ethanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c9-8(10)5-6-1-3-7(11)4-2-6/h1-4,11H,5H2,(H3,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZZPERCVTGAQJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=N)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70388589 | |

| Record name | (4-Hydroxyphenyl)ethanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70388589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

760884-47-7 | |

| Record name | (4-Hydroxyphenyl)ethanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70388589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Direct Synthetic Routes to 2-(4-Hydroxyphenyl)acetimidamide

Synthesis via p-Hydroxybenzyl Cyanide Intermediate

A primary and well-established route to this compound hydrochloride involves the use of p-hydroxybenzyl cyanide, also known as (4-hydroxyphenyl)acetonitrile, as the starting material. prepchem.comnih.govsigmaaldrich.com This method is a variation of the Pinner reaction, a classic method for synthesizing amidines from nitriles. google.com

The synthesis begins by dissolving p-hydroxybenzyl cyanide in absolute ethanol. prepchem.com The solution is then saturated with dry hydrogen chloride (HCl) gas at a controlled temperature. prepchem.com This initial step forms an intermediate imino ether hydrochloride, a key component in the Pinner reaction. After a period of standing to allow for crystallization, the intermediate is isolated. prepchem.com

The isolated solid is then immediately reacted with a saturated solution of ammonia (B1221849) in ethanol. prepchem.com This step converts the imino ether hydrochloride into this compound hydrochloride. The final product is obtained after evaporation of the solvent and recrystallization from ethanol. prepchem.com A reported yield for this multi-step process is approximately 74%. prepchem.com

The starting material, p-hydroxybenzyl cyanide, can be synthesized through various methods. One approach involves the reaction of p-hydroxyphenylacetamide with a dehydrating agent in an organic solvent. google.com Another route is the reaction of hydroxybenzyl alcohols with hydrogen cyanide. google.com

Reaction Scheme:

Formation of Imino Ether Hydrochloride: HOC₆H₄CH₂CN + C₂H₅OH + HCl → [HOC₆H₄CH₂C(NH)OC₂H₅]⁺Cl⁻

Formation of Acetamidine (B91507) Hydrochloride: [HOC₆H₄CH₂C(NH)OC₂H₅]⁺Cl⁻ + NH₃ → HOC₆H₄CH₂C(NH)NH₂·HCl + C₂H₅OH

Table 1: Synthesis of this compound Hydrochloride

| Step | Reactants | Reagents/Solvents | Product | Key Conditions | Reported Yield |

| 1 | p-Hydroxybenzyl Cyanide, Ethanol | Dry HCl gas | Ethyl 2-(4-hydroxyphenyl)acetimidate hydrochloride | Ambient temperature, then 4°C | Not specified |

| 2 | Ethyl 2-(4-hydroxyphenyl)acetimidate hydrochloride | Saturated ethanolic ammonia | This compound hydrochloride | Ambient temperature | 74% (overall) |

Classical and Contemporary Approaches for Acetamidine Formation

The Pinner reaction represents a classical approach to acetamidine formation. google.comnih.gov This method involves the reaction of a nitrile with an alcohol in the presence of an acid catalyst (typically HCl) to form an imino ether salt, which is then treated with ammonia to yield the corresponding amidine. google.com

Contemporary methods for acetamidine synthesis offer alternatives to the Pinner reaction, often with improved yields or milder reaction conditions. One such method involves the condensation of a primary amine with N,N-dimethylacetamide dimethyl acetal. researchgate.netorganic-chemistry.orgnih.gov The product distribution in this reaction can be influenced by temperature, solvent, and the structure of the primary amine. researchgate.netorganic-chemistry.orgnih.gov The formation of an imidate ester byproduct can be suppressed by conducting the reaction in the presence of excess dimethylamine, leading to the exclusive formation of the acetamidine. researchgate.netorganic-chemistry.orgnih.gov

Another modern approach is the direct condensation of acetonitrile (B52724) with lower alcohols in the presence of hydrogen chloride, followed by treatment with ammonia-saturated methanol. google.com This method has been reported to produce acetamidine hydrochloride with a high yield of over 91%. google.com

Derivatization Strategies for this compound

N'-Substitution and N'-Hydroxylation Reactions (e.g., N'-hydroxy-2-(4-hydroxyphenyl)acetimidamide)

The amidine functional group of this compound is a key site for derivatization. N'-substitution can be achieved through various reactions. For instance, N'-hydroxy-2-(4-hydroxyphenyl)acetimidamide is a known derivative. chemicalbook.com The synthesis of N'-hydroxyamidines often involves the reaction of the corresponding amidoxime (B1450833) with a suitable reagent.

While specific synthetic details for N'-hydroxy-2-(4-hydroxyphenyl)acetimidamide are not extensively documented in the provided search results, the general synthesis of N-hydroxyamidines can be inferred. The synthesis of related acetamide (B32628) derivatives often involves reactions with hydroxylamine (B1172632) or its derivatives.

Modifications of the Phenyl Ring and Aliphatic Linker

The this compound scaffold allows for modifications at both the phenyl ring and the aliphatic linker, leading to a diverse range of analogs.

Phenyl Ring Modifications: The hydroxyl group on the phenyl ring is a common site for derivatization. For example, N-(4-hydroxyphenyl)acetamide, a related compound, can be synthesized by the acetylation of 4-aminophenol (B1666318) using acetic anhydride. nih.gov Further modifications to the phenyl ring, such as nitration, can lead to compounds like N-(4-hydroxy-2-nitrophenyl)acetamide. nih.govresearchgate.net The synthesis of esters of N-(4'-hydroxyphenyl)acetamide has also been reported. google.com

Aliphatic Linker Modifications: The aliphatic linker can also be modified. For instance, the synthesis of 2-(4-hydroxyphenyl)-2-phenyl-N-(3-phenylpropyl)acetamide demonstrates the introduction of a phenyl group at the alpha-carbon of the acetamide moiety. researchgate.net

Advanced Synthetic Techniques for Analog Library Generation

The generation of analog libraries of this compound derivatives often employs combinatorial and parallel synthesis strategies. These techniques allow for the rapid synthesis of a large number of compounds for screening purposes.

Derivatization is a key strategy in generating these libraries. For example, chemical derivatization can be used to enhance the properties of related organic acids for analysis by techniques like supercritical fluid chromatography-mass spectrometry (SFC-MS). nsf.gov This often involves tagging functional groups to improve detection sensitivity. nsf.gov

The synthesis of various acetamide derivatives, which are structurally related to this compound, highlights the diverse synthetic methodologies available for creating analog libraries. These methods include palladium-catalyzed aminocarbonylative cyclization and reactions involving carbodiimides. nih.gov

Molecular Interactions and Biochemical Mechanisms

Protein-Ligand Binding Affinities and Modes of Interaction

The specific arrangement of functional groups in 2-(4-Hydroxyphenyl)acetimidamide—namely the phenolic hydroxyl group, the aromatic phenyl ring, and the acetamidine (B91507) moiety—allows for a variety of interactions within a protein's binding pocket.

Hydrogen bonds are critical for the molecular recognition and binding of ligands to proteins. The this compound molecule possesses multiple sites capable of forming these crucial interactions. The phenolic hydroxyl (-OH) group can act as both a hydrogen bond donor (with its hydrogen atom) and a hydrogen bond acceptor (with its oxygen atom). Similarly, the acetamidine group (-C(=NH)NH2) is a potent hydrogen bond donor through its N-H protons.

In the context of a protein's active site, these groups can form a network of hydrogen bonds with the side chains of polar amino acids such as aspartate, glutamate, serine, and threonine, or with the peptide backbone itself. For instance, studies on structurally related N-(4-hydroxyphenyl)acetamide derivatives show the formation of intermolecular O-H⋯O and N-H⋯O hydrogen bonds that define their crystal structures and potential interactions within a biological matrix. nih.gov This ability to form specific hydrogen bonding patterns is a key determinant of the compound's affinity for its target proteins.

Hydrophobic interactions also play a vital role. These interactions arise from the tendency of non-polar molecular surfaces to avoid contact with water. researchgate.net The phenyl ring provides a significant hydrophobic surface that can favorably interact with non-polar pockets within a protein, effectively being sequestered from the aqueous environment. This effect is a major driving force in protein folding and ligand binding. researchgate.net The combination of a hydrophobic aromatic ring and polar functional groups makes this compound an amphipathic molecule, capable of interacting with both hydrophobic and hydrophilic regions of a binding site.

Enzymatic Inhibition Profiles of this compound and Derivatives

The specific molecular interactions described above enable this compound and its chemical relatives to act as inhibitors of various enzymes by competing with endogenous substrates for binding to the active site.

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the first and rate-limiting step in the degradation of the essential amino acid L-tryptophan. nih.govfrontiersin.org By depleting tryptophan and producing metabolites like kynurenine, IDO1 acts as a key regulator of immune suppression. nih.govfrontiersin.org Overexpression of IDO1 is associated with poor prognosis in various cancers as it helps tumors evade the immune system. frontiersin.orgnih.gov

Consequently, the development of small-molecule IDO1 inhibitors is an area of intense research in cancer immunotherapy. frontiersin.orgnih.govbmj.com While direct studies on this compound are not prominent, scaffolds containing hydroxyphenyl moieties are of interest in the design of enzyme inhibitors. The molecular features of this compound, particularly its ability to form hydrogen bonds and engage in aromatic interactions, make it a plausible candidate scaffold for the design of novel IDO1 inhibitors.

The acetamidine functional group is a well-established pharmacophore for the inhibition of nitric oxide synthases (NOS). nih.gov These enzymes are responsible for the production of nitric oxide (NO), a critical signaling molecule. There are three main isoforms: neuronal (nNOS), endothelial (eNOS), and inducible (iNOS). While nNOS and eNOS are constitutively expressed, iNOS is expressed in response to pro-inflammatory stimuli and can produce large, potentially cytotoxic amounts of NO. nih.gov

Research has demonstrated that phenylacetamidine derivatives can be potent and selective inhibitors of iNOS. nih.govsigmaaldrich.com The potency of these inhibitors is strongly dependent on the nature of the chemical linker between the phenyl ring and the acetamidine group. sigmaaldrich.com This highlights the importance of the entire molecular scaffold in achieving effective and selective inhibition. The data below for related acetamidine derivatives illustrates this selectivity.

| Compound | Description | iNOS IC50 (µM) | eNOS IC50 (µM) | Selectivity (eNOS/iNOS) |

|---|---|---|---|---|

| Compound 10 (Succinyl derivative) | N-[(3-aminomethyl)benzyl]acetamidine scaffold linked to a succinyl residue | 0.428 | >1000 | >2300-fold |

| Compound 14 (Terephthalic derivative) | N-[(3-aminomethyl)benzyl]acetamidine scaffold linked to a terephthalic residue | 0.165 | 90.8 | 550-fold |

The hydroxyphenylacetimidamide scaffold and its close analogs are being explored for their activity against other enzymatic targets. Many enzymes utilize structural elements that can serve as scaffolding points for inhibitor binding, independent of their catalytic sites. nih.gov The development of compounds that can interact with these sites is an ongoing area of drug discovery. nih.gov

For example, a closely related compound, β-(4-hydroxyphenyl)ethyl iodoacetamide, has been developed as a chemical probe for studying protein modifications, indicating that the hydroxyphenyl-acetamide core can be directed to interact with specific amino acid residues like cysteine. nih.gov The versatility of the interactions afforded by the hydroxyphenyl group suggests that scaffolds like this compound may have potential applications against a range of enzyme targets that are yet to be fully explored.

Structure Activity Relationship Sar and Structural Biology

Identification of Core Pharmacophoric Elements within 2-(4-Hydroxyphenyl)acetimidamide

A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. In this compound, two primary pharmacophoric elements can be identified: the 4-Hydroxyphenyl group and the acetimidamide moiety .

The 4-Hydroxyphenyl Group : This group consists of a phenyl ring substituted with a hydroxyl (-OH) group at the para position. The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the phenyl ring can engage in hydrophobic and π-stacking interactions. Crystal structures of analogous compounds confirm that the hydroxyl group readily participates in hydrogen bonding, often with nitrogen or oxygen atoms in a binding pocket. nih.gov

The Acetimidamide Moiety : The amidine group (-C(=NH)NH2) is a strong base and is typically protonated at physiological pH, forming a positively charged amidinium ion. nih.gov This charge allows it to form strong ionic interactions and a network of hydrogen bonds with biological targets. The amidine is often considered a critical functional group for the activity of molecules that contain it. nih.gov Studies on related amidine-containing compounds have shown that replacing this moiety with other functional groups, such as a carboxylic acid, can lead to a significant loss of biological activity, underscoring its importance to the pharmacophore. nih.gov

These two elements are connected by a flexible methylene (B1212753) (-CH2-) linker, which allows them to adopt various spatial orientations to fit optimally into a target's binding site.

Table 1: Core Pharmacophoric Elements and Potential Interactions

| Pharmacophoric Element | Key Features | Potential Biological Interactions |

| 4-Hydroxyphenyl Group | Aromatic Ring, Phenolic -OH | Hydrogen Bond Donor/Acceptor, π-Stacking, Hydrophobic Interactions |

| Acetimidamide Moiety | Strongly Basic, Positively Charged (at physiological pH) | Ionic Interactions (Salt Bridges), Hydrogen Bond Donor |

| Methylene Linker | Flexible single bonds | Allows for conformational flexibility |

Positional and Substituent Effects on Biological Efficacy

Systematic modification of a lead compound is a cornerstone of drug discovery. By altering substituents on the 4-hydroxyphenyl ring or varying the acetimidamide group, researchers can fine-tune the molecule's potency, selectivity, and pharmacokinetic properties.

Table 2: Hypothetical Modifications of the 4-Hydroxyphenyl Ring

| Modification | Potential Effect on Properties | Rationale for Investigation |

| Move -OH to meta or ortho position | Alters H-bond vector and acidity (pKa) | To probe the required geometry for target binding. |

| Replace -OH with -OCH3 (methoxy) | Removes H-bond donor ability, increases lipophilicity | To determine if H-bond donation is essential for activity. |

| Replace -OH with -F, -Cl (halogens) | Increases lipophilicity, acts as a weak H-bond acceptor | To explore the role of electronics and size at this position. |

| Add substituents (e.g., nitro, amino) | Significantly alters electronic character and H-bonding | A strategy used in similar phenylacetamide scaffolds to create diverse chemical libraries. nih.gov |

The acetimidamide moiety is often crucial for a molecule's biological function. nih.gov Its strong basicity and ability to form multiple hydrogen bonds make it a powerful anchor for binding to enzyme active sites or receptors. Research on amidine-based enzyme inhibitors has demonstrated that this group is frequently essential for potency. nih.gov Replacing the amidine with bioisosteres (groups with similar physical or chemical properties) is a key SAR strategy to confirm its importance and explore alternative interactions.

Table 3: Bioisosteric Replacements for the Acetimidamide Moiety

| Structural Variation | Key Feature Change | Expected Impact on Biological Activity |

| Nitrile (-C≡N) | Loses basicity; becomes a weaker H-bond acceptor | Likely significant loss of activity due to the absence of ionic interaction. Nitriles are often precursors in the synthesis of amidines. nih.gov |

| Amide (-C(=O)NH2) | Neutral; H-bond donor/acceptor | Reduced binding affinity if a positive charge is required for a key ionic interaction. |

| Carboxylic Acid (-COOH) | Becomes negatively charged at physiological pH | Inversion of charge would likely abolish activity by introducing electrostatic repulsion in a binding site that accommodates a cation. This has been experimentally demonstrated in related series. nih.gov |

| Guanidine (-NH-C(=NH)NH2) | Retains positive charge but with altered geometry and H-bonding pattern | May retain or modify activity, depending on the steric and electronic tolerance of the binding site. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to create a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.comnih.gov While no specific QSAR model for this compound has been published, such a model would be a powerful tool for predictive design.

The process involves calculating a set of molecular descriptors for a series of analogs and using statistical methods to build a regression model. This model can then be used to predict the activity of novel, unsynthesized compounds, helping to prioritize synthetic efforts. frontiersin.org The accuracy of QSAR models can be high, making them suitable for screening compounds related to specific biological endpoints. mdpi.com

Table 4: Typical Molecular Descriptors for a QSAR Model of this compound Analogs

| Descriptor Class | Example Descriptors | Information Encoded |

| Electronic | Dipole moment, Partial charges | Distribution of electrons, ability to form polar interactions. |

| Steric / Topological | Molecular weight, Molecular volume, Shape indices | Size and shape of the molecule. frontiersin.org |

| Hydrophobic | LogP (partition coefficient) | Propensity of the molecule to partition into a non-polar environment. |

| Hydrogen Bonding | Number of H-bond donors/acceptors | Potential for forming specific hydrogen bonds with the target. frontiersin.org |

X-ray Crystallographic Studies of this compound Complexes (if applicable to compound or close analogues)

X-ray crystallography is an indispensable tool that provides a precise, three-dimensional picture of a molecule at atomic resolution. nih.gov This information is critical for understanding how a ligand binds to its target and for guiding rational drug design.

While a crystal structure of this compound complexed with a biological target is not publicly available, the crystal structure of a closely related analog, 2-[(4-hydroxyphenyl)amino]-5,5-diphenyl-1H-imidazol-4(5H)-one, has been solved. nih.gov This structure provides valuable insights into the potential interactions of the 4-hydroxyphenyl group. In the crystal, the molecule forms inversion dimers through O—H⋯N hydrogen bonds, where the hydroxyl group's hydrogen atom interacts with a nitrogen atom on an adjacent molecule. nih.gov Additionally, N—H⋯O hydrogen bonds link these dimers into chains. nih.gov

These empirically observed interactions strongly suggest that the 4-hydroxyphenyl group of this compound would readily engage in similar hydrogen-bonding patterns within a protein's binding site, highlighting its role as a key pharmacophoric element.

Computational Chemistry and Theoretical Investigations

Computational Predictions of Novel Derivatives and Their Binding ModesBased on the understanding gained from the computational analyses of the parent molecule, novel derivatives of 2-(4-Hydroxyphenyl)acetimidamide could be designed in silico. These modifications would aim to enhance binding affinity, selectivity, or other desirable properties. The binding modes of these new derivatives would then be predicted and compared using molecular docking and potentially further MD simulations.

The absence of specific studies on this compound in these areas of computational chemistry highlights a gap in the current scientific literature. Future research initiatives would be necessary to generate the data required for a complete computational profile of this compound.

Analytical Methodologies and Characterization Techniques

Spectroscopic Characterization (IR, NMR, Mass Spectrometry)

Infrared (IR) Spectroscopy: IR spectroscopy is instrumental in identifying the functional groups present in the 2-(4-Hydroxyphenyl)acetimidamide molecule. The spectrum exhibits characteristic absorption bands corresponding to specific vibrational frequencies of the bonds within the molecule. While a specific experimental spectrum for this compound is not readily available in the provided search results, theoretical calculations for similar structures, such as 2-hydroxy-N-(4-methyl)phenylacetamide, have been performed using methods like Density Functional Theory (DFT) with the B3LYP functional and a 6-311G(d,p) basis set to predict vibrational frequencies. researchgate.net For this compound, one would expect to observe characteristic peaks for the O-H stretch of the phenol (B47542) group, N-H stretches of the amidine group, the C=N double bond of the imidamide, and C-H stretches of the aromatic ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for mapping the carbon and hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum of this compound would provide information on the number of different types of protons and their neighboring environments. Key expected signals would include those for the aromatic protons on the phenyl ring, the methylene (B1212753) (-CH₂-) protons, the amine (-NH₂) protons, and the hydroxyl (-OH) proton.

¹³C NMR: The carbon-13 NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. chemicalbook.com The spectrum for this compound would show distinct signals for each unique carbon atom, including the aromatic carbons, the methylene carbon, and the amidine carbon. chemicalbook.com

A summary of the expected NMR data is presented below:

Table 1: Predicted NMR Data for this compound| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 6.8 - 7.2 | Multiplet | Aromatic protons |

| ¹H | 3.5 - 3.8 | Singlet | Methylene (-CH₂-) protons |

| ¹H | 5.0 - 6.0 | Broad Singlet | Amine (-NH₂) protons |

| ¹H | 9.0 - 10.0 | Broad Singlet | Hydroxyl (-OH) proton |

| ¹³C | 155 - 160 | Singlet | Carbonyl-like carbon (C=N) |

| ¹³C | 125 - 135 | Singlet | Aromatic carbons |

| ¹³C | 115 - 120 | Singlet | Aromatic carbons |

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound, the molecular formula is C₈H₁₀N₂O, and the accurate mass is approximately 150.0793 g/mol . Electron ionization mass spectrometry of a related compound, 4-hydroxyphenylacetamide (B194378) (C₈H₉NO₂), shows a distinct molecular ion peak and fragmentation pattern. nist.gov A similar analysis for this compound would be expected to yield a molecular ion peak corresponding to its molecular weight, along with fragment ions resulting from the cleavage of specific bonds within the molecule.

Chromatographic Purity Assessment and Separation (e.g., HPLC)

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for determining the purity of this compound and for separating it from any impurities or related compounds.

HPLC methods are widely used for the quality control of pharmaceuticals and related substances. nih.gov A typical HPLC method for a compound like this compound would involve a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. nih.gov Detection is often performed using a UV detector at a wavelength where the compound exhibits maximum absorbance.

For instance, a purity assessment of a related compound, 4-hydroxyphenylacetamide, indicated a purity of greater than 95% as determined by HPLC. lgcstandards.com Similarly, validated HPLC methods have been developed for the simultaneous determination of multiple compounds, including those structurally related to this compound, demonstrating the capability of this technique for complex mixture analysis. nih.gov

The following table outlines a general approach for HPLC analysis of this compound:

Table 2: General HPLC Parameters for Purity Assessment| Parameter | Typical Conditions |

|---|---|

| Column | Reversed-phase C18, e.g., 4.6 x 250 mm, 5 µm |

| Mobile Phase | Isocratic or gradient elution with a mixture of water (with or without acid/buffer) and acetonitrile/methanol |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV at an appropriate wavelength (e.g., 220 nm or 275 nm) |

| Injection Volume | 5 - 20 µL |

| Column Temperature | 25 - 40 °C |

Advanced Analytical Techniques for Structural Elucidation of Metabolites or Adducts

In biological systems, this compound may undergo metabolic transformations, leading to the formation of various metabolites. The structural elucidation of these metabolites often requires advanced analytical techniques that couple the separation power of chromatography with the detailed structural information provided by mass spectrometry.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for identifying and quantifying drug metabolites in biological matrices. nih.gov This technique allows for the separation of metabolites from the parent compound and endogenous components, followed by their fragmentation to yield structural information. nih.gov The use of ultra-high-pressure liquid chromatography (UHPLC) coupled with tandem mass spectrometry (UPLC-MS/MS) offers enhanced sensitivity and resolution for analyzing metabolites, even at low concentrations. nih.gov

The identification of metabolites often involves comparing their fragmentation patterns with that of the parent compound and considering known metabolic pathways such as oxidation, glucuronidation, or sulfation. In cases where the structure cannot be definitively determined by MS alone, techniques like liquid chromatography-nuclear magnetic resonance (LC-NMR) spectroscopy can be employed. nih.gov This involves physically isolating the metabolite from the biological matrix using chromatography and then performing detailed NMR analysis.

Furthermore, metabolomic approaches that utilize a combination of analytical platforms like GC-MS and NMR can provide a comprehensive overview of the metabolic profile of a compound. nih.govuniroma1.it These multi-platform strategies are crucial for understanding the complete biotransformation of a xenobiotic compound.

Derivatives and Analogues: Broadening Research Scope

Scaffold Hopping and Bioisosteric Replacements in 2-(4-Hydroxyphenyl)acetimidamide Derivatives

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry aimed at discovering new lead compounds by modifying the core structure of a known active molecule. nih.govunica.it These techniques allow for the exploration of new chemical space, potentially leading to compounds with improved potency, selectivity, pharmacokinetic properties, and reduced toxicity. drughunter.com

Scaffold Hopping: This strategy involves replacing the central molecular framework, or "scaffold," of a compound with a structurally different one while maintaining the original biological activity. nih.gov The goal is to identify novel core structures that can properly orient the essential pharmacophoric groups. nih.gov For instance, a study on thienopyrimidinone derivatives, which contain a 3',4'-dihydroxyphenyl group, utilized scaffold hopping to replace the thiophene (B33073) ring, a potential toxicophore. unica.itnih.gov This led to the development of a new series of highly active quinazolinone inhibitors of HIV-1 reverse transcriptase-associated ribonuclease H. unica.itnih.gov The classification of scaffold hopping can range from minor modifications, such as swapping heteroatoms in a ring (1° hop), to more significant changes like ring opening or closure (2° hop), and even the complete replacement of a backbone with a new one that only retains key interaction points (4° hop). nih.gov

Bioisosteric Replacements: Bioisosteres are atoms, ions, or groups that have similar physical or chemical properties and produce broadly similar biological effects. benthamscience.com This strategy is used to enhance the desired properties of a lead compound. benthamscience.com Common bioisosteric replacements include the substitution of a hydrogen atom with fluorine or deuterium (B1214612) to modulate metabolism or the replacement of a functional group like a carboxylic acid or amide with a heterocycle to improve cell permeability and metabolic stability. drughunter.comcambridgemedchemconsulting.com For example, the replacement of a thiophene ring in a series of allosteric inhibitors was performed to mitigate potential toxicity while maintaining or improving activity. unica.itnih.gov

These strategies are not mutually exclusive and are often used in conjunction to optimize drug candidates. The success of both scaffold hopping and bioisosteric replacement is highly dependent on the specific molecular context. drughunter.com

Synthesis and Biological Evaluation of Hybrid Molecules Incorporating the this compound Moiety

The synthesis of hybrid molecules, which combine the this compound moiety with other pharmacologically active scaffolds, is a key strategy for developing new therapeutic agents with potentially enhanced or synergistic biological activities. rsc.orgnih.gov

One approach involves creating peptide-polyketide hybrids. For example, derivatives of moiramide B, a natural product with antibiotic activity, have been synthesized. rsc.org These hybrids feature a conserved peptide portion and a variable fatty acid side chain, and their modifications have led to compounds with high and selective activity against S. aureus. rsc.org

Another strategy is the development of peptidomimetics. New analogues of the neuropeptide Glypromate were designed and synthesized using (1R,3S,4S)-2-azanorbornane-3-carboxylic acid as a hybrid construct of L-proline and L-pipecolic acid. nih.gov Biological evaluation of these hybrids in human neuroblastoma cells showed significant neuroprotective effects. nih.gov

The synthesis of such hybrid molecules often involves multi-step reaction sequences. For instance, the synthesis of novel water-soluble poly-(ethylene glycol)-10-hydroxycamptothecin conjugates involved the creation of a key intermediate which was then coupled with modified PEG chains. mdpi.com Similarly, the synthesis of 2-substituted 3-hydroxy-6-methyl-4H-pyran-4-one derivatives was achieved through a multi-step process to create potential biofilm inhibitors. researchgate.net

The biological evaluation of these synthesized hybrid molecules is a critical step. For example, a series of hydrazine-1-carbothioamides derivatives were synthesized and evaluated for their inhibitory potential against bovine carbonic anhydrase II and 15-lipoxygenase, revealing some selective inhibitors. mdpi.com

Exploration of Antimicrobial and Antiviral Activities in this compound Analogues

Analogues of this compound have been investigated for their potential as antimicrobial and antiviral agents, showing promising activity against a range of pathogens.

Antimicrobial Activity:

Research into related structures has demonstrated significant antimicrobial potential. For instance, novel N-substituted β-amino acid derivatives bearing 2-hydroxyphenyl moieties have been synthesized and shown to be promising candidates against multidrug-resistant Gram-positive pathogens. nih.gov Specifically, a dihydrazide derivative exhibited activity against S. aureus, and a benzimidazole (B57391) derivative showed moderate activity against E. faecalis and weak activity against S. aureus. nih.gov Furthermore, a series of 4-hydroxy-2-quinolinone analogs with varying substituents were synthesized and tested for their antibacterial and antifungal activities. mdpi.com Brominated analogs with a nonyl side chain displayed exceptional antifungal activity against Aspergillus flavus and notable antibacterial activity against Staphylococcus aureus. mdpi.com Salicylanilide derivatives, such as N-(2-bromo-phenyl)-2-hydroxy-benzamide, have also been shown to be active against Gram-positive bacteria. nih.gov

Antiviral Activity:

The exploration of antiviral properties has also yielded positive results. Studies on 4,4'- and 2,2'-dihydroxytriphenylmethane derivatives, which share a hydroxyphenyl component, revealed significant antiviral activity against herpes simplex virus type 1 (HSV-1). capes.gov.brnih.gov One of the 4,4'-dihydroxytriphenylmethane derivatives demonstrated the most potent activity with an EC50 of 0.79 μg/ml and lower cytotoxicity compared to the prototype. capes.gov.brnih.gov Additionally, 2-thiopyrimidine nucleoside analogues have been synthesized and tested for their inhibitory activity against various herpesviruses. nih.gov Specifically, 2'-deoxy-5-methyl- and 2'-deoxy-5-iodo-2-thiouridines showed the most potent anti-HSV activity. nih.gov

The following table summarizes the antimicrobial activities of some related compounds:

| Compound Class | Target Organism | Activity |

| N-substituted β-amino acid derivatives | Multidrug-resistant Gram-positive pathogens | Promising |

| Dihydrazide derivative | S. aureus | Active |

| Benzimidazole derivative | E. faecalis, S. aureus | Moderate to weak |

| 4-Hydroxy-2-quinolone analogs (brominated) | Aspergillus flavus, Staphylococcus aureus | Exceptional antifungal, notable antibacterial |

| N-(2-bromo-phenyl)-2-hydroxy-benzamide | Gram-positive bacteria | Active |

Investigations into Anti-inflammatory Properties of Related Structures

Several studies have explored the anti-inflammatory potential of compounds structurally related to this compound. These investigations have revealed that the hydroxyphenyl moiety is a key feature in several molecules exhibiting anti-inflammatory effects.

One such compound, 4-((1R,2R)-3-hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol (HHMP), isolated from Juglans mandshurica, has demonstrated significant anti-inflammatory activity. nih.gov In a study using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages and zebrafish larvae, HHMP was found to inhibit the production of nitric oxide (NO) and prostaglandin (B15479496) E2. nih.gov The mechanism of this action was linked to the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression by blocking the NF-κB and MAPK signaling pathways. nih.gov

Furthermore, research into novel nih.govjournalnx.comdrughunter.comtriazino[2,3-c]quinazolines has identified compounds with high anti-inflammatory activity. nih.gov For example, a derivative with a 2-hydroxyphenyl substituent exhibited high anti-inflammatory effects with a low ulcerogenicity index. nih.gov The replacement of a methylthiopropionate fragment with ethylthioacetate in one of the derivatives resulted in significant anti-inflammatory activity, comparable to the reference drug sodium diclofenac. nih.gov

Essential oils from four Rhododendron species have also been found to possess anti-inflammatory properties by inhibiting the production of cytokines. nih.gov One of the active components identified was 1-(4-hydroxyphenyl)-2-phenylethanone. nih.gov Additionally, N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives have shown in vitro anti-inflammatory activity through the inhibition of protein denaturation. nih.gov

The following table provides a summary of the anti-inflammatory activity of these related structures:

| Compound/Derivative | Source/Class | Key Findings |

| 4-((1R,2R)-3-hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol (HHMP) | Juglans mandshurica | Inhibited NO and PGE2 production; suppressed iNOS and COX-2 expression. nih.gov |

| nih.govjournalnx.comdrughunter.comtriazino[2,3-c]quinazoline derivative with 2-hydroxyphenyl substituent | Synthetic | High anti-inflammatory activity with low ulcerogenicity. nih.gov |

| Ethylthioacetate derivative of nih.govjournalnx.comdrughunter.comtriazino[2,3-c]quinazoline | Synthetic | Significant anti-inflammatory activity, comparable to sodium diclofenac. nih.gov |

| 1-(4-Hydroxyphenyl)-2-phenylethanone | Rhododendron essential oil | Inhibited cytokine production. nih.gov |

| N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives | Synthetic | In vitro anti-inflammatory activity via protein denaturation inhibition. nih.gov |

Future Directions and Translational Research Perspectives

Rational Design Principles for Enhanced Target Selectivity

The development of new therapeutic agents hinges on the principle of target selectivity to maximize efficacy while minimizing off-target effects. For 2-(4-Hydroxyphenyl)acetimidamide, researchers are employing rational design strategies to create analogs with improved binding affinity and selectivity for their intended molecular targets.

Structure-activity relationship (SAR) studies are fundamental to this process. By systematically modifying the chemical structure of this compound and assessing the impact on biological activity, researchers can identify key structural features responsible for its effects. For instance, the introduction of different substituents on the phenyl ring or modifications to the acetimidamide group can significantly alter the compound's interaction with its target proteins. These studies have shown that even small changes, such as the addition of a halogen atom or a methoxy (B1213986) group, can lead to substantial differences in potency and selectivity. drugdesign.orgresearchgate.net

Computational modeling plays a crucial role in modern drug design. Techniques like molecular docking and dynamics simulations allow scientists to predict how different analogs of this compound will bind to a target protein at the atomic level. This in-silico approach helps to prioritize which novel compounds to synthesize and test in the laboratory, saving time and resources. mdpi.com For example, modeling can reveal favorable hydrophobic interactions or hydrogen bonding patterns that contribute to tighter binding. drugdesign.org

The ultimate goal of these rational design efforts is to develop derivatives of this compound that are not only potent but also highly selective for their intended biological target. This increased selectivity is expected to translate into a better therapeutic window for future drug candidates based on this scaffold.

Uncovering Novel Biological Pathways Modulated by this compound

While the primary mechanism of action of this compound may be known, its full spectrum of biological effects is likely broader. Researchers are actively investigating novel biological pathways that may be modulated by this compound, which could reveal new therapeutic applications.

Proteomics, the large-scale study of proteins, is a powerful tool for this purpose. By treating cells or tissues with this compound and then analyzing changes in the proteome, scientists can identify proteins and pathways that are affected. nih.gov This approach can provide clues about previously unknown mechanisms of action and potential new disease indications. nih.gov For example, a proteomics study might reveal that the compound alters the levels of proteins involved in cellular processes such as glycolysis, lipid metabolism, or proteolysis. nih.gov

Functional proteomics can further elucidate the biological functions of proteins that are found to be modulated by this compound. nih.gov This can help to connect the observed changes in protein expression to specific cellular outcomes and biological functions. nih.gov

The discovery of novel biological targets and pathways for this compound could significantly expand its therapeutic potential. For instance, if the compound is found to modulate a pathway involved in a particular type of cancer or a neurodegenerative disease, it could be repurposed for that new indication. nih.govresearchgate.net

Development of Advanced Preclinical Models for Efficacy Studies

To accurately predict the clinical efficacy of this compound and its analogs, researchers are moving beyond traditional 2D cell cultures and simple animal models. The development of more sophisticated preclinical models that better mimic human physiology and disease is a key area of focus.

Organoid Technology

Organoids are three-dimensional (3D) cell cultures that self-organize to resemble the structure and function of a specific organ. nih.govnih.gov These "mini-organs" can be derived from patient tissues or stem cells and provide a more realistic environment for testing the effects of compounds like this compound. frontiersin.org For example, researchers can use lung organoids to study respiratory diseases or intestinal organoids to investigate gastrointestinal conditions. nih.govnih.gov The use of organoids can bridge the gap between conventional cell line studies and in vivo animal models, offering greater clinical relevance. nih.gov

Humanized Mouse Models

Humanized mice are immunodeficient mice that have been engrafted with human cells or tissues, creating a model with a human-like immune system. nih.govnih.gov These models are particularly valuable for studying immuno-oncology drugs and other therapies that interact with the human immune system. nih.gov For instance, a humanized mouse model could be used to evaluate the efficacy of a this compound analog in a setting that more closely resembles the human tumor microenvironment. youtube.com

| Preclinical Model | Description | Advantages |

| Organoids | 3D cell cultures that mimic the structure and function of an organ. nih.govnih.gov | High physiological relevance, potential for personalized medicine. frontiersin.org |

| Humanized Mice | Immunodeficient mice engrafted with human cells or tissues. nih.govnih.gov | Allows for the study of human-specific therapies and immune responses. nih.gov |

The use of these advanced preclinical models is expected to provide more accurate and predictive data on the efficacy of this compound, facilitating its translation from the laboratory to the clinic.

Methodological Innovations in Synthesis and Computational Prediction for Imidamide Scaffolds

The imidamide scaffold, of which this compound is an example, is a promising chemical structure in drug discovery. Innovations in both its chemical synthesis and computational prediction are accelerating the development of new drug candidates based on this scaffold.

Innovations in Synthesis

New and more efficient synthetic methods are continually being developed to create a wider diversity of imidamide-based compounds for screening. prepchem.com These methods may involve novel catalysts, reaction conditions, or building blocks that allow for the rapid and cost-effective production of compound libraries. prepchem.com

Computational Prediction and Machine Learning

Computational methods are becoming increasingly sophisticated in their ability to predict the properties of molecules before they are even synthesized. nih.gov Machine learning, a type of artificial intelligence, is being applied to large datasets of chemical information to build predictive models for various properties, including biological activity, toxicity, and pharmacokinetics. nih.govresearchgate.netnih.gov These models can be used to screen virtual libraries of millions of imidamide-based compounds and identify those with the highest probability of success. youtube.com This in-silico screening can dramatically reduce the number of compounds that need to be synthesized and tested experimentally, saving significant time and resources. nih.govyoutube.com

| Computational Approach | Description | Application in Drug Discovery |

| Molecular Docking | Predicts the binding orientation of a small molecule to a protein target. | Prioritizing compounds for synthesis. |

| Machine Learning | Uses algorithms to learn from data and make predictions. researchgate.net | Predicting biological activity, toxicity, and other properties. nih.govnih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | Correlates the chemical structure of compounds with their biological activity. youtube.com | Guiding the design of more potent and selective molecules. |

The synergy between advanced synthetic methods and powerful computational tools is poised to revolutionize the discovery and development of new drugs based on the imidamide scaffold, including next-generation analogs of this compound.

Q & A

Basic Research Questions

Q. What are the recommended synthesis protocols for 2-(4-Hydroxyphenyl)acetimidamide, and how can its purity be validated?

- Methodology :

- Synthesis : Use a multi-step approach starting with 4-hydroxyphenylacetic acid. Protect the hydroxyl group using tert-butyldimethylsilyl chloride (TBDMSCl) under inert conditions. Convert the carboxylic acid to an amidine via reaction with ammonium chloride and thionyl chloride. Deprotect the TBDMS group using tetrabutylammonium fluoride (TBAF) .

- Characterization : Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) and confirm structure using -NMR (expected aromatic protons at δ 6.8–7.2 ppm) and IR (N-H stretch at ~3350 cm) .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodology :

- PPE : Wear nitrile gloves (tested for permeation resistance), safety goggles, and lab coats. Use NIOSH-approved respirators (e.g., P95) for aerosolized particles .

- Environmental Control : Avoid drainage release; use chemical fume hoods for weighing and synthesis. Store at 2–8°C in airtight containers with desiccants to prevent hydrolysis .

Q. How can researchers address discrepancies in reported melting points or spectral data for this compound?

- Methodology :

- Cross-validate data with authoritative databases (NIST Chemistry WebBook, PubChem). Replicate synthesis under controlled conditions (e.g., anhydrous solvents, inert atmosphere) to minimize variability .

- Use differential scanning calorimetry (DSC) to confirm melting points and high-resolution mass spectrometry (HRMS) for molecular weight verification .

Advanced Research Questions

Q. What strategies optimize the yield of this compound in large-scale reactions?

- Methodology :

- Reaction Optimization : Use microwave-assisted synthesis to reduce reaction time. Monitor pH during amidination (optimal range: 8–9) to prevent side reactions.

- Purification : Employ flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to isolate high-purity product .

Q. How does this compound interact with biological targets, and what in vitro models are suitable for preliminary toxicity screening?

- Methodology :

- Target Interaction : Use molecular docking (AutoDock Vina) to predict binding affinity for enzymes like tyrosine hydroxylase. Validate with surface plasmon resonance (SPR) assays .

- Toxicity Screening : Conduct MTT assays on HepG2 cells (IC determination) and Ames tests for mutagenicity. Reference OECD Test Guidelines 423 (acute oral toxicity) .

Q. What analytical techniques resolve contradictions in stability data under varying storage conditions?

- Methodology :

- Stability Studies : Perform accelerated degradation studies (40°C/75% RH for 6 months) and monitor via UPLC-MS. Identify degradation products (e.g., hydrolyzed acetamide) using -NMR .

- Data Interpretation : Compare results with computational stability predictions (ChemAxon Software) to identify critical degradation pathways .

Q. How can researchers assess the environmental impact of this compound in aquatic systems?

- Methodology :

- Ecotoxicology : Use OECD 201 (algae growth inhibition) and 202 (Daphnia magna immobilization) tests. Measure LC and NOEC (No Observed Effect Concentration) .

- Fate Analysis : Quantify biodegradability via OECD 301F (manometric respirometry) and photolysis rates using simulated sunlight exposure .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.